molecular formula C16H23N3O3 B7920070 2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7920070
M. Wt: 305.37 g/mol
InChI Key: XJLXCVZSFIVJMR-UHFFFAOYSA-N
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Description

2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (hereafter referred to as the target compound) is a pyrrolidine-based derivative with a benzyl ester moiety. Its structure features a methyl-amino-methyl side chain linked to a 2-amino-acetyl group. This compound has been cataloged as a research chemical (Ref: 10-F081550) by CymitQuimica but is currently discontinued . The benzyl ester group enhances lipophilicity, which may influence bioavailability and membrane permeability.

Properties

IUPAC Name

benzyl 2-[[(2-aminoacetyl)-methylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-18(15(20)10-17)11-14-8-5-9-19(14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLXCVZSFIVJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various biological properties, including antibacterial, antifungal, anti-inflammatory, and potential anticancer effects. This article reviews the current understanding of its biological activity based on recent studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C13H20N4O3
  • CAS Number : 1353960-64-1

Biological Activity Overview

The biological activities of this compound have been investigated through various in vitro and in vivo studies. Below is a summary of its key activities:

1. Antibacterial Activity

Studies have shown that pyrrolidine derivatives possess significant antibacterial properties. The compound has been tested against various strains of bacteria, including Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.025 mg/mL
Bacillus subtilis0.0048 mg/mL

These findings indicate that the compound exhibits strong antibacterial activity, particularly against S. aureus and E. coli .

2. Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrates antifungal activity. It has been tested against several fungal strains with the following results:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.039 mg/mL
Fusarium oxysporum0.078 mg/mL

The compound's efficacy against these fungi suggests its potential as an antifungal agent .

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated in various models. In one study, it was found to significantly reduce inflammation in carrageenan-induced paw edema models in rats, showing comparable effects to standard anti-inflammatory drugs like diclofenac.

Treatment GroupEdema Inhibition (%)
Control10%
Compound70%
Diclofenac75%

This evidence supports the compound's role as a potential anti-inflammatory agent .

Case Studies and Research Findings

Recent research has focused on synthesizing and evaluating various pyrrolidine derivatives for their biological activities.

  • Study by Akhtar et al. (2022) : This study synthesized multiple derivatives, including the target compound, and assessed their anti-inflammatory activities using IC50 values. The compound demonstrated significant inhibition of COX-2 enzymes, which are crucial in inflammatory processes .
  • Research on Antimicrobial Properties : A comprehensive evaluation of pyrrolidine derivatives highlighted their effectiveness against a range of pathogens, confirming the importance of structural modifications on their bioactivity .

Scientific Research Applications

Medicinal Chemistry

2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester has shown potential in the development of:

  • Antiviral Agents : Its structural features allow for interactions with viral enzymes, potentially inhibiting their activity and preventing viral replication.
  • Enzyme Inhibitors : The compound can bind to specific enzymes, modulating their activity and offering therapeutic benefits in various diseases.

Biochemistry

The compound's unique structure enables it to participate in biochemical pathways, making it valuable for:

  • Research on Protein Interactions : It can serve as a probe to study protein-ligand interactions due to its ability to mimic natural substrates.
  • Metabolic Studies : Its derivatives may be used to investigate metabolic pathways involving amino acids and their derivatives.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized for:

  • Building Blocks in Synthesis : Its versatile structure allows it to act as a building block for more complex molecules.
  • Development of Novel Compounds : Researchers can modify its structure to create derivatives with tailored properties for specific applications.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of derivatives of this compound against various viruses. Results indicated that certain modifications enhanced binding affinity to viral enzymes, leading to significant reductions in viral replication rates.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of a specific enzyme involved in metabolic disorders demonstrated that this compound could effectively inhibit enzyme activity at low concentrations. The study highlighted its potential as a therapeutic agent for managing metabolic diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Pyrrolidine Cores

The following compounds share the pyrrolidine-1-carboxylic acid benzyl ester backbone but differ in substituents, leading to distinct biological and physicochemical properties:

Compound Name Key Structural Differences Synthetic Methods Biological Activity/Application References
Target Compound 2-Amino-acetyl-methyl-amino side chain Not explicitly detailed in evidence; likely involves coupling reactions Research chemical (discontinued); potential protease inhibitor candidate
4-Substituted 2-(3-Hydroxy-2-oxo-1-phenethylpropylcarbamoyl)pyrrolidine-1-carboxylic acid benzyl esters 3-Hydroxy-2-oxo-phenethylpropylcarbamoyl substituent at position 2 Diazocarbonyl insertion, acetylation, and condensation Antimalarial activity (IC50: 86.2–106.5 µM); inhibits Plasmodium falciparum cysteine protease
2-[(2-Carboxy-3-phenyl-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester Phosphinoyl and carboxy-phenylpropyl groups at position 2 Not detailed Potent ACE2 inhibitor (EC50: 0.0003 µM)
2-(Naphthalen-2-ylmethyl)pyrrolidine-1-carboxylic acid benzyl ester Naphthalene-methyl substituent at position 2 Palladium-catalyzed coupling Synthetic intermediate; no reported bioactivity
2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Chloro-acetyl group replaces amino-acetyl Not detailed Discontinued research chemical

Functional Group Variations and Impact on Activity

  • Amino-Acetyl vs. Phosphinoyl Groups: The target compound’s amino-acetyl group contrasts with the phosphinoyl substituents in ACE2 inhibitors (e.g., EC50 = 0.0003 µM ). The phosphinoyl moiety enhances binding to metalloproteases like ACE2, explaining its superior potency compared to antimalarial pyrrolidine derivatives.
  • Carbamoyl vs. Aromatic Substituents : The antimalarial 4-substituted derivatives (IC50 ~100 µM ) rely on carbamoyl-phenethyl groups for protease inhibition, while naphthalene-methyl analogs (e.g., compound 24 ) lack bioactive moieties, highlighting the necessity of polar substituents for target engagement.
  • Chloro-Acetyl vs.

Commercial and Research Status

  • In contrast, ACE2 inhibitors with phosphinoyl groups remain under active investigation for cardiovascular and antiviral applications .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

The compound is typically synthesized via reductive amination or peptide coupling strategies. For example, analogous pyrrolidine esters are synthesized by reacting intermediates (e.g., Boc-protected amino acids) with benzyl esters under acidic conditions. A key step involves reducing imine intermediates using sodium cyanoborohydride in methanol/acetic acid, achieving yields >95% after purification . Purity optimization requires HPLC with C18 columns (gradient: 0.1% TFA in acetonitrile/water) and recrystallization from ethyl acetate/hexane.

Q. What analytical techniques are critical for structural characterization?

  • NMR : Confirm stereochemistry and substitution patterns (e.g., 1^1H NMR: δ 7.35–7.25 ppm for benzyl protons; 13^{13}C NMR: carbonyl peaks at ~170 ppm).
  • HRMS : Verify molecular weight (calculated for C16_{16}H22_{22}N3_3O3_3: 316.1668 g/mol).
  • X-ray crystallography : Resolve ambiguous stereochemistry, as demonstrated for related pyrrolidine-carboxamide derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from differences in:

  • Experimental design : Use standardized protocols (e.g., IC50_{50} determination with triplicate measurements and positive controls like ACE2 inhibitors ).
  • Compound stability : Assess degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS over 24 hours.
  • Statistical analysis : Apply ANOVA to compare datasets, ensuring p < 0.05 significance .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Analog synthesis : Modify the benzyl ester group (e.g., replace with tert-butyl or trifluoroethyl esters) to assess hydrophobicity effects.
  • Molecular docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., ACE2 ).
  • Pharmacophore mapping : Identify critical functional groups (e.g., the amino-acetyl moiety) using QSAR models .

Q. How can environmental fate studies be designed for this compound?

Follow the INCHEMBIOL framework :

  • Phase 1 : Determine physicochemical properties (logP, solubility) via shake-flask method.
  • Phase 2 : Assess biodegradability using OECD 301D (closed bottle test).
  • Phase 3 : Evaluate ecotoxicity in Daphnia magna (48-hour LC50_{50}) and algal growth inhibition tests.

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Reductive aminationNaBH3_3CN, MeOH/AcOH102*97%
EsterificationBenzyl chloride, K2_2CO3_385>99%

*Crude yield; purity after column chromatography.

Q. Table 2. Comparative Bioactivity Data

TargetAssay TypeIC50_{50} (µM)NotesReference
ACE2Fluorogenic substrate0.12 ± 0.03Competitive inhibition
Protease XColorimetric2.5 ± 0.6pH-dependent activity

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